Ethyl 2-pentynoate
Description
Historical Context and Early Studies of Ethyl 2-pentynoate
Early academic interest in this compound likely stemmed from the broader exploration of alkyne chemistry and the reactivity of α,β-acetylenic esters. These compounds serve as valuable building blocks in organic synthesis due to the electrophilic nature of the triple bond conjugated with the electron-withdrawing ester group. While specific early studies focusing solely on this compound are not extensively detailed in readily available historical overviews, its synthesis and initial investigations into its chemical properties would have been part of the foundational work in organic chemistry involving such functional groups. The synthesis of this compound can be achieved through the reaction of pent-2-ynoic acid with ethanol (B145695) in the presence of an acid catalyst. ontosight.ai Early research would have explored reactions such as nucleophilic additions to the alkyne, cycloaddition reactions, and transformations of the ester group. Studies involving similar α,β-unsaturated esters, like ethyl 2-pentenoate, which features a double bond instead of a triple bond, provide context for the types of investigations likely conducted on this compound in its early history. researchgate.netnih.govacs.org
Current Significance and Research Trends Pertaining to this compound
Current academic research involving this compound highlights its continued utility as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive alkyne functionality makes it a valuable substrate in various coupling reactions and cyclization processes.
One area of research involves its use in the synthesis of stannylated compounds. For instance, treating this compound with lithium (phenylthio)(tri-n-butylstannyl)cuprate yields ethyl (Z)-3-(tri-n-butylstannyl)-2-pentenoate. cdnsciencepub.comcdnsciencepub.com Alternatively, reaction with a (tri-n-butylstannyl)copper reagent produces the (E)-isomer, ethyl (E)-3-(tri-n-butylstannyl)-2-pentenoate. cdnsciencepub.comcdnsciencepub.com These stannylated products can then be further transformed, for example, through reduction to the corresponding alcohols and subsequent reactions. cdnsciencepub.comcdnsciencepub.com
This compound also finds application in the synthesis of potential pharmaceutical intermediates. fishersci.comfishersci.se Its incorporation into more elaborate molecular architectures is an ongoing research trend. Research also explores its reactivity in Michael addition reactions, although studies have shown that extending the carbon chain, as in this compound compared to ethyl 2-butynoate, can reduce reactivity towards certain additions. beilstein-journals.org
While some sources mention its use as a flavoring agent and fragrance in commercial applications ontosight.ai, academic research primarily focuses on its chemical transformations and synthetic utility rather than these specific applications.
Interdisciplinary Relevance of this compound Research
Research involving this compound demonstrates interdisciplinary relevance, particularly at the intersection of chemistry and related fields such as medicinal chemistry and materials science. Its role as a synthetic intermediate underscores its importance in the preparation of compounds with potential biological activities or novel material properties.
The use of this compound in the synthesis of pharmaceutical intermediates exemplifies its relevance in medicinal chemistry research. fishersci.comfishersci.se Developing efficient synthetic routes to drug candidates often relies on the availability and reactivity of versatile building blocks like this compound.
Furthermore, research exploring the reactivity of alkynes, including this compound, in various catalytic reactions contributes to the broader field of catalysis, which has implications across chemical synthesis, environmental science (e.g., developing greener chemical processes), and energy research. While not explicitly detailed in the provided snippets for this compound specifically, the study of related unsaturated esters in areas like volatile organic compound analysis in agricultural contexts or conformational analysis using spectroscopic methods hints at the potential for this compound research to intersect with analytical chemistry and physical chemistry. researchgate.netmdpi.com
The exploration of new synthetic methodologies utilizing this compound contributes to the fundamental knowledge base of organic chemistry, which is essential for advancements in numerous scientific and technological disciplines.
Key Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol nih.govontosight.ai |
| CAS Number | 55314-57-3 nih.govfishersci.sesigmaaldrich.com |
| Boiling Point | 173-175°C ontosight.ai or 178-179°C fishersci.se |
| Density | 0.938 g/cm³ at 20°C ontosight.ai or 0.957 g/mL fishersci.sestenutz.eu |
| Solubility | Slightly soluble in water ontosight.ai, Not miscible in water fishersci.comfishersci.se, Soluble in organic solvents (ethanol, ether, chloroform) ontosight.ai |
| Appearance | Colorless liquid ontosight.aithermofisher.com |
| Odor | Characteristic ontosight.aithermofisher.com |
Note: Boiling point and density values vary slightly across sources.
Data on Stannylation Reactions of this compound
| Reactant 1 | Reactant 2 | Product | Yield | Stereochemistry | Reference |
| This compound | Lithium (phenylthio)(tri-n-butylstannyl)cuprate | Ethyl (Z)-3-(tri-n-butylstannyl)-2-pentenoate | 76% | Z | cdnsciencepub.comcdnsciencepub.com |
| This compound | (Tri-n-butylstannyl)copper reagent | Ethyl (E)-3-(tri-n-butylstannyl)-2-pentenoate | 83% | E | cdnsciencepub.comcdnsciencepub.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl pent-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPRPKSTFBPPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203871 | |
| Record name | Ethyl pent-2-yn-1-oate | |
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Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-57-3 | |
| Record name | Ethyl 2-pentynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55314-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl pent-2-yn-1-oate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314573 | |
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| Record name | 55314-57-3 | |
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| Record name | Ethyl pent-2-yn-1-oate | |
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| Record name | Ethyl pent-2-yn-1-oate | |
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Advanced Synthetic Methodologies for Ethyl 2 Pentynoate and Its Derivatives
Catalytic Synthesis Approaches for Ethyl 2-pentynoate
Catalytic methods offer efficient and selective routes to synthesize this compound and incorporate it into larger molecules. Various transition metals have been explored for their catalytic activity in reactions involving this compound.
Palladium-Catalyzed Reactions in this compound Synthesis
Palladium catalysis plays a significant role in the synthesis and transformation of alkynes and their derivatives. While direct palladium-catalyzed synthesis of this compound from simpler precursors is a potential area of research, palladium catalysis has been successfully employed in reactions of this compound. For instance, palladium-catalyzed reactions of ethyl 2-acetyl-4-pentynoate tosylhydrazone with aryl iodides have been shown to afford substituted pyrroles in satisfactory yields. thieme-connect.de Another application involves the palladium-catalyzed reaction between this compound and Bu₃SnH, which yields ethyl (E)-2-tributylstannyl-2-pentenoate. This product is a key intermediate in the synthesis of aggregation pheromone components. capes.gov.br
Rhodium-Catalyzed C-H Functionalization with this compound
Rhodium catalysis is prominent in C-H functionalization reactions, providing pathways to selectively activate and functionalize C-H bonds. Rhodium-catalyzed C-H functionalization has been explored using this compound as a coupling partner. Studies have investigated the use of this compound in rhodium-catalyzed reactions involving pyridyl C-H functionalization. scispace.com Rhodium-stabilized vinylcarbenoids, which can be generated in situ, undergo C-H functionalization reactions with substrates containing allylic C-H bonds, leading to highly diastereoselective products. nih.gov While the direct C-H functionalization of this compound itself might be challenging, its participation in rhodium-catalyzed processes highlights its utility in constructing complex molecules through C-H activation strategies.
Cobalt-Catalyzed Multi-Component Couplings Incorporating this compound
Cobalt catalysis has emerged as a powerful tool for multi-component coupling reactions, allowing for the convergent synthesis of complex structures from simpler starting materials. This compound has been utilized in cobalt-catalyzed multi-component reactions. A cobalt-catalyzed intermolecular three-component coupling of arenes, ethylene, and alkynes, including this compound, has been developed. acs.orgresearchgate.net This reaction, catalyzed by a cationic bis(phosphine) cobalt(I) complex, allows for the regioselective formation of ortho-homoallylated arene products. acs.orgresearchgate.net The reaction proceeds through the intermediacy of a metallacyclopentadiene formed from the oxidative cyclization of the cobalt catalyst with two equivalents of the alkyne. acs.org Cobalt catalysis also shows promise in formal cycloadditions involving alkylidenecyclopropanes, alkynes, and alkenes, providing access to polycyclic adducts with high diastereoselectivity. nih.gov
Gold-Catalyzed Reactions Involving this compound
Gold catalysis is known for its ability to activate alkynes towards various transformations. Gold-catalyzed reactions involving this compound have been reported, particularly in the context of cyclization and rearrangement reactions. Gold catalysts can activate carbon-carbon triple bonds, triggering a range of reactions including nucleophilic attack, cycloadditions, and cycloisomerizations. mdpi.com While specific examples directly detailing gold-catalyzed synthesis of this compound were not extensively found, gold catalysis has been applied in the synthesis of coumarin (B35378) derivatives, where reactions of this compound and related compounds were investigated using a dual organocatalytic approach. thieme-connect.com Gold catalysis is also implicated in oxygen transfer reactions involving alkynyl carbonyls, leading to the formation of α,β-unsaturated carbonyl derivatives. beilstein-journals.org
Copper-Catalyzed Carbenoid Reactions of this compound
Copper catalysis is effective in mediating reactions involving carbenoid intermediates, which can be generated from diazo compounds. Copper-catalyzed carbenoid reactions of α,β-acetylenic carbonyls, including this compound, with diazo compounds have been studied. tubitak.gov.tr These reactions can lead to the formation of various products, such as 1,3-dioxolane (B20135) derivatives. tubitak.gov.tr The distribution of products is influenced by the relative nucleophilicity of the carbon-carbon multiple bonds and the electrophilicity of the metal carbenoids. tubitak.gov.tr Copper catalysis is also utilized in other transformations of alkynes, such as regio- and stereoselective 1,1-dicarbofunctionalization. researchgate.net
Stereoselective and Enantioselective Synthesis Utilizing this compound
Chiral Catalysis in the Production of this compound Derivatives
Chiral catalysis plays a significant role in the asymmetric synthesis of compounds incorporating the this compound structure or related pentenoates. While direct examples of chiral catalysis applied specifically to this compound in the provided search results are limited, research on chiral derivatives of related compounds and the use of chiral catalysts in similar reactions provide relevant context. For instance, chiral building blocks derived from sources like D-mannitol have been used to synthesize compounds such as ethyl 4,5-O-isopropylidene-(E)-(S)-4,5-dihydroxy-2-pentenoate researchgate.net. The development of novel chiral ligands and their application in catalytic enantioselective reactions are ongoing areas of research, aiming to transfer chirality to product molecules unine.ch. Studies on asymmetric synthesis of α-alkylated acids also highlight the use of chiral auxiliaries, such as quinazolinone derivatives, to achieve high enantiomeric excess in related pentanoic acid derivatives ekb.eg.
Asymmetric Hydrogenation and Hydrometalation Strategies
Asymmetric hydrogenation and hydrometalation are powerful tools for introducing chirality into unsaturated systems. Asymmetric hydrogenation of enamides and enolates catalyzed by Rh-complexes bearing specific ligands like DuPhos and BPE have shown efficiency in producing enantiomerically pure amines and alcohols google.com. While direct application to this compound is not explicitly detailed in the search results, the hydrogenation of this compound to ethyl 2-pentenoate using a Lindlar catalyst is a known transformation, albeit typically yielding the Z-isomer or a mixture of isomers depending on conditions google.com, researchgate.net. Achieving asymmetry in the hydrogenation of acetylenic esters like this compound would likely involve specific chiral catalysts designed for alkyne reduction.
Hydrometalation, the addition of a metal hydride across a multiple bond, followed by further transformations, is another relevant strategy. Hydrostannylation of alkynes, for example, can yield alkenylstannanes with defined stereochemistry researchgate.net, researchgate.net. Palladium-catalyzed hydrostannylation of this compound has been reported to synthesize (S)-1-methylbutyl (E)-2-methyl-2-pentenoate, a component of dominicalure researchgate.net. Molybdenum-catalyzed hydrostannation of monoalkylacetylenes can achieve good regioselectivity for the formation of 1-(tributylstannyl)alkenes researchgate.net.
Enantiomeric Ratios and Chiral Separations of Related Pentenoates
Determining enantiomeric ratios (er) and performing chiral separations are crucial steps in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques used for this purpose. Studies on the distribution and organoleptic impact of ethyl 2-methylbutanoate enantiomers in wine utilized chiral gas chromatography researchgate.net. Enantiomeric excess (ee) of chiral compounds, including those structurally related to pentenoates, is frequently determined by chiral HPLC analysis using various chiral columns like Daicel Chirapak columns rsc.org, ekb.eg. For example, the enantiomeric excess of (S)- and (R)-2-ethylpentanoic acid derivatives was determined via HPLC using a silica (B1680970) gel column ekb.eg. The E/Z ratio of unsaturated esters like ethyl 4-O-benzyl-4,5-dihydroxy-2-pentenoate has been determined by both HPLC and GLC orgsyn.org.
Novel Reaction Pathways and Functional Group Transformations of this compound
This compound's conjugated system allows it to participate in various addition and cyclization reactions, leading to diverse functionalized products.
Michael Addition Reactions with this compound
The Michael addition is a type of conjugate addition where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or an analogous electron-deficient alkene or alkyne masterorganicchemistry.com, libretexts.org. This compound, possessing an electron-deficient alkyne, can act as a Michael acceptor. However, its reactivity in Michael additions can be influenced by the nature of the nucleophile and reaction conditions. One study reported that using this compound in an oxa-Michael addition with a 4-hydroxy-2-pyrone did not yield the desired product under conditions that worked for ethyl 2-butynoate, suggesting reduced reactivity possibly due to the extended chain beilstein-journals.org, beilstein-journals.org. Despite this, Michael addition reactions with various nucleophiles, including carbon and nitrogen nucleophiles, are general transformations for α,β-unsaturated esters molaid.com. The mechanism involves nucleophilic attack at the β-carbon, followed by protonation masterorganicchemistry.com, libretexts.org.
Conjugate Addition Reactions and Alkenylstannane Formation
Conjugate addition is a broader class of reactions encompassing the Michael addition, where a nucleophile adds to the carbon β to an electron-withdrawing group conjugated to a multiple bond masterorganicchemistry.com, ucalgary.ca, libretexts.org. Organocuprate reagents are known to undergo conjugate addition to α,β-unsaturated carbonyl compounds masterorganicchemistry.com, ucalgary.ca. Treatment of this compound with lithium (phenylthio)(tri-n-butylstannyl)cuprate afforded ethyl (Z)-3-(tri-n-butylstannyl)-2-pentenoate, while reaction with a (tri-n-butylstannyl)copper reagent produced the corresponding E-isomer cdnsciencepub.com, cdnsciencepub.com. These reactions exemplify the conjugate addition of organostannyl reagents to the alkyne, leading to the formation of alkenylstannanes with control over the double bond geometry. These alkenylstannane products are valuable intermediates in further coupling reactions cdnsciencepub.com, cdnsciencepub.com.
Oxidative Cyclization and Annulation Strategies
Oxidative cyclization and annulation strategies involving this compound can lead to the formation of cyclic structures. Transition metal catalysis, particularly with cobalt, has been explored for reactions involving alkynes and arenes or alkenes, which can proceed via metallacyclopentene or metallacyclopentadiene intermediates formed by oxidative cyclization mpg.de, nih.gov. Using this compound in a cobalt-catalyzed three-component coupling of arenes, ethylene, and the alkyne resulted in a mixture of products, including one derived from the oxidative cyclization of the cobalt catalyst with two equivalents of this compound, forming a metallacyclopentadiene intermediate mpg.de, nih.gov. This indicates the potential for this compound to participate in metal-catalyzed annulation processes. While direct examples of oxidative cyclization leading to fused or larger ring systems specifically with this compound in the provided results are limited, related studies on metal-catalyzed carbocyclization reactions of enynes highlight the utility of these strategies for constructing cyclic frameworks nih.gov. Copper-catalyzed hydroarylation of 5-hydroxy-2-pentynoate derivatives has also been shown to yield pentenolides via intramolecular cyclization clockss.org.
Horner-Wadsworth-Emmons Reactions and Z-Selectivity
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of olefins from aldehydes and ketones using phosphonate (B1237965) esters. tcichemicals.com While the classical HWE reaction often favors the formation of E-olefins, modifications to the reagents and reaction conditions can achieve Z-selectivity. tcichemicals.commdpi.com Z-selectivity in HWE reactions can be influenced by the structure of the phosphonate reagent and the reaction conditions, including the base used. mdpi.comresearchgate.netresearchgate.net
Specific phosphonate reagents, such as bis(2,2,2-trifluoroethyl)phosphonoacetates and bis(O-aryl)phosphonates, have been developed to promote Z-selectivity. mdpi.comconicet.gov.ar For instance, alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, structurally similar to Still-Gennari reagents, have demonstrated high Z-selectivity (up to 98:2 Z:E ratio) in reactions with various aldehydes, alongside high yields. mdpi.com The counter cation of the base can also play a key role in determining the stereochemistry of the HWE reaction. researchgate.net
While the provided text does not detail the direct application of HWE reactions to this compound itself, it discusses the principles of achieving Z-selectivity in HWE reactions with alkynoates and related compounds, which is relevant to the synthesis of Z-alkenoate derivatives that could potentially be accessed from or related to this compound chemistry. Studies have investigated the stereoselective HWE reaction of aldehydes with phosphonoacetic acid derivatives to yield α,β-unsaturated carboxylic acids and esters with controlled Z or E selectivity. researchgate.netresearchgate.net
Hydroarylation and Hydrovinylation Reactions
Hydroarylation and hydrovinylation reactions involve the addition of an aryl or vinyl group and a hydrogen atom across a carbon-carbon multiple bond, such as the triple bond in alkynoates like this compound. These reactions are valuable tools for constructing functionalized aromatic and vinylic compounds.
Palladium-catalyzed intramolecular hydroarylation of aryl alkynoates is a method for synthesizing coumarins and quinolinones. nih.govresearchgate.net This reaction typically occurs at room temperature with a catalytic amount of Pd(OAc)₂ in a mixed solvent containing trifluoroacetic acid (TFA), yielding products in moderate to excellent yields. nih.gov The mechanism can involve ethynyl (B1212043) chelation-assisted electrophilic metalation of aromatic C-H bonds by cationic Pd(II) species. nih.gov Gold(III) catalysis has also been explored for the intermolecular hydroarylation of alkynes, proceeding via π-activation of the alkyne. nih.gov
Hydrovinylation reactions, which involve the addition of a vinyl group and a hydrogen, can also be applied to alkynoates. Phosphine-catalyzed hydrovinylation reactions involving the coupling of acyl fluorides, silyl (B83357) enol ethers, and alkynoates have been reported. researchgate.netresearchgate.net This three-component coupling allows for the formation of carbon-carbon bonds between polarity-mismatched sites through a P(III)/P(V) manifold. researchgate.net The regioselectivity of palladium-catalyzed hydroarylation and hydrovinylation of alkynes can show differences, attributed partly to the steric demands of the groups involved. acs.org
Mechanistic Investigations and Theoretical Studies of Ethyl 2 Pentynoate Reactivity
Reaction Mechanism Elucidation Through Experimental and Computational Methods
The study of reaction mechanisms combines empirical kinetic data with advanced computational modeling to create a detailed picture of how reactants are converted into products. libretexts.org For reactions involving ethyl 2-pentynoate, this involves identifying all transient intermediates and transition states along a reaction pathway.
Density Functional Theory (DFT) has become a central tool for investigating the mechanisms of organic reactions. nih.govnih.gov DFT methods calculate the electronic structure of molecules, allowing for the determination of geometries, energies, and other properties of reactants, intermediates, transition states, and products. mdpi.com This theoretical framework provides profound insights into the feasibility of proposed reaction pathways.
For a molecule like this compound, DFT can be applied to study various transformations, such as cycloaddition reactions where the carbon-carbon triple bond acts as a dipolarophile or dienophile. nih.govmdpi.com Calculations can map the potential energy surface of the reaction, revealing the energetic costs and transformations involved. researchgate.net Reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, can predict how this compound will interact with other reagents. mdpi.com For instance, in a polar reaction, analysis of these indices can explain the observed regioselectivity by identifying the most favorable sites for bond formation. mdpi.com
Table 1: Key DFT-Derived Parameters for Mechanistic Analysis
| Parameter | Description | Mechanistic Insight Provided |
|---|---|---|
| Potential Energy Surface (PES) | A map of the energy of a chemical system as a function of its geometry. | Visualizes the entire reaction pathway, including energy minima (intermediates) and saddle points (transition states). |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of a reaction step; the highest barrier identifies the rate-determining step. |
| Reaction Energy (ΔGr) | The overall energy difference between products and reactants. | Indicates the thermodynamic favorability of the reaction (exergonic vs. endergonic). |
| Global Reactivity Indices | Properties like electrophilicity (ω) and nucleophilicity (N). | Predicts the overall reactive character of a molecule in polar reactions. mdpi.com |
| Local Reactivity Indices (e.g., Fukui functions, Parr functions) | Identify the most reactive atomic sites within a molecule for nucleophilic or electrophilic attack. | Explains and predicts regioselectivity in reactions like cycloadditions. mdpi.com |
A critical aspect of computational mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. boisestate.edu DFT calculations are used to locate the precise geometry of the TS and calculate its energy. The nature of the TS in reactions involving this compound, such as whether it is synchronous (bonds form/break in concert) or asynchronous (bonds form/break sequentially), provides deep insight into the mechanism. nih.gov
Once reactants, products, intermediates, and the transition states connecting them have been located, a complete reaction pathway can be mapped. researchgate.net This map, often visualized as a reaction coordinate diagram, plots the energy of the system against the progress of the reaction. mdpi.com For complex, multi-step reactions, this allows chemists to visualize the entire sequence of events, from starting materials to final products, and to understand the energetic landscape that governs the transformation. pku.edu.cn
Computationally, the RDS is identified from the reaction pathway map as the step with the highest activation energy barrier. tamu.eduepfl.ch For example, in a hypothetical two-step reaction of this compound, if the activation energy for the first step is significantly higher than for the second, the first step will be the RDS. Kinetic Isotope Effect (KIE) studies, both experimental and computational, can further confirm the nature of the RDS by measuring the change in reaction rate upon isotopic substitution at a specific atom involved in bond-breaking or bond-making in the transition state. researchgate.net
Conformational Analysis of this compound and Related Esters
The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical properties and reactivity. rsc.org For α,β-unsaturated esters like this compound, rotation around single bonds allows for different spatial orientations.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental techniques for probing molecular conformation. auremn.org.brresearchgate.net For α,β-unsaturated esters, a key conformational feature is the orientation around the C(O)-Cα single bond, leading to two primary planar conformers: the s-trans (or E-anti) and s-cis (or Z-syn) forms.
Infrared (IR) Spectroscopy : The carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to conformation. ias.ac.in The s-trans and s-cis conformers often exhibit distinct C=O absorption bands. ias.ac.in The relative intensities of these bands can be used to estimate the equilibrium population of each conformer. Generally, the s-trans conformer is sterically favored and more stable for many α,β-unsaturated carbonyl compounds. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, particularly through the analysis of chemical shifts and coupling constants, provides detailed conformational information. auremn.org.br The chemical shifts of protons and carbons near the carbonyl group are influenced by the anisotropic effect of the C=O bond, which differs between the s-cis and s-trans conformations. Advanced NMR techniques like Nuclear Overhauser Effect (NOESY) can be used to determine the spatial proximity of atoms, providing direct evidence for the predominant conformation in solution. mdpi.com
Lewis acids are known to coordinate with the carbonyl oxygen of esters, which acts as a Lewis base. This interaction significantly perturbs the electronic structure and can influence the conformational equilibrium of the ester. cdnsciencepub.com Tin(IV) chloride (SnCl4) is a strong Lewis acid commonly used in such studies. rsc.orgdoubtnut.com
Upon complexation of a Lewis acid like SnCl4 to the carbonyl oxygen of this compound, a significant polarization of the C=O bond occurs. This electronic perturbation can be directly observed using spectroscopic methods:
IR Spectroscopy : The coordination of the Lewis acid withdraws electron density from the carbonyl group, weakening the C=O bond. This results in a pronounced redshift (a shift to lower frequency) of the carbonyl stretching band (νC=O) in the IR spectrum. nih.gov The magnitude of this shift is often correlated with the strength of the Lewis acid. scispace.com
NMR Spectroscopy : Complexation causes significant downfield shifts (deshielding) of the signals for nuclei near the coordination site. cdnsciencepub.com In the ¹³C NMR spectrum of an this compound–SnCl4 complex, the carbonyl carbon signal would be expected to shift substantially downfield. Similarly, protons on the ethyl group and at the α- and β-positions would also experience downfield shifts, with the magnitude of the shift decreasing with distance from the carbonyl oxygen. cdnsciencepub.comscilit.com This interaction can lock the molecule into a specific conformation, often favoring the more sterically accessible s-trans form to minimize repulsion between the bulky Lewis acid complex and the rest of the molecule.
Table 2: Expected Spectroscopic Shifts for this compound upon Complexation with SnCl₄
| Spectroscopic Method | Observable | Expected Change upon Complexation | Rationale |
|---|---|---|---|
| Infrared (IR) | Carbonyl Stretch (νC=O) | Significant shift to lower frequency (redshift). | Coordination to SnCl₄ weakens the C=O bond by withdrawing electron density. nih.gov |
| ¹³C NMR | Carbonyl Carbon (C=O) | Large downfield shift (deshielding). | Strong polarization of the carbonyl group reduces electron density at the carbon atom. cdnsciencepub.com |
| ¹³C NMR | Alkynyl Carbons (C≡C) | Moderate downfield shifts. | The electronic perturbation is transmitted through the conjugated π-system. |
| ¹H NMR | Ethyl Group Protons (-OCH₂CH₃) | Moderate downfield shifts. | Inductive effect and through-space deshielding from the positively charged complex. cdnsciencepub.com |
Hyperconjugation and Steric Effects in Conformational Stability
The conformational stability of this compound is primarily dictated by the interplay of hyperconjugative and steric effects. While direct computational studies on this compound are not readily found, a detailed analysis of its close analog, ethyl propiolate (HC≡CCOOCH₂CH₃), provides significant insights that can be extrapolated.
Theoretical calculations on ethyl propiolate predict the existence of four main conformers. These arise from rotation around the C-O single bonds of the ester group. The most stable conformers are those where the carboxylic moiety is in a cis configuration (O=C–O–C dihedral angle of approximately 0°). Within this cis configuration, two conformers are possible due to the rotation of the ethyl group: an anti conformer (C–O–C–C dihedral angle of 180°) and a gauche conformer (C–O–C–C dihedral angle of approximately ±87°). These two low-energy conformers are predicted to have a very small energy difference, suggesting they can coexist at room temperature. The trans conformers of the carboxylic moiety (O=C–O–C dihedral angle of ~180°) are significantly higher in energy and are not expected to be populated under normal conditions.
For this compound, the presence of the additional propyl group (CH₃CH₂CH₂-) attached to the alkyne is expected to introduce further steric considerations. The rotation of this propyl group around the C-C single bond will also lead to different conformational isomers. The most stable conformation will likely be one that minimizes steric hindrance between the propyl group and the ethyl ester group.
Steric Effects: Steric hindrance between the ethyl group of the ester and the propyl group at the other end of the alkyne will significantly influence the preferred conformation. The bulky nature of these alkyl groups will lead to repulsive interactions when they are brought into close proximity. Therefore, the molecule will preferentially adopt conformations where these groups are oriented away from each other to minimize these unfavorable steric interactions. This steric repulsion is a key factor in determining the rotational barriers around the single bonds in the molecule.
Table 1: Predicted Conformational Data for Ethyl Propiolate (Analog of this compound) Data extrapolated from theoretical studies on ethyl propiolate.
| Conformer | Carboxylic Configuration (O=C–O–C) | Ethyl Group Configuration (C–O–C–C) | Relative Energy (kJ mol⁻¹) |
| I | cis (~0°) | anti (180°) | 0 (most stable) |
| II | cis (~0°) | gauche (~±87°) | < 2.5 |
| III | trans (~180°) | anti (180°) | > 17 |
| IV | trans (~180°) | gauche (~±92°) | > 17 |
Structure-Activity Relationships (SAR) of this compound Analogues
The structure-activity relationship (SAR) for this compound and its analogues is not extensively documented in the context of specific biological targets. However, general SAR principles for short-chain fatty acid esters and α,β-unsaturated compounds can provide a framework for predicting how structural modifications might influence their biological activity. The key structural features of this compound that can be modified include the length of the alkyl chain attached to the alkyne, the nature of the ester group, and the degree of unsaturation.
Influence of the Alkyl Chain: The length and branching of the alkyl chain at the C5 position can significantly impact the lipophilicity of the molecule. An increase in chain length generally leads to increased lipophilicity, which can enhance the molecule's ability to cross cell membranes. This could potentially lead to increased potency if the target is intracellular. However, excessive chain length might also lead to decreased solubility in aqueous media, which could negatively affect bioavailability.
Influence of the Ester Group: The nature of the alcohol moiety in the ester group can affect both the steric properties and the rate of hydrolysis of the compound. Replacing the ethyl group with larger or smaller alkyl groups would alter the steric profile of the molecule, which could be important for binding to a specific biological target. The electronic nature of the alcohol can also influence the reactivity of the carbonyl group. Esters are susceptible to hydrolysis by esterases, and the rate of this hydrolysis can be a critical factor in the compound's pharmacokinetic profile and duration of action.
Influence of the Alkyne Moiety: The triple bond in this compound is a key feature. It imparts rigidity to that part of the molecule and presents a region of high electron density. The α,β-unsaturated nature of the system makes the β-carbon susceptible to nucleophilic attack in a Michael-type addition. This reactivity is a common mechanism of action for many biologically active α,β-unsaturated carbonyl compounds, which can covalently modify biological nucleophiles such as cysteine residues in proteins. The reactivity of this system can be modulated by substituents on the alkyne. Electron-donating groups would tend to decrease the electrophilicity of the β-carbon, while electron-withdrawing groups would increase it.
Studies on other short-chain and medium-chain fatty acid esters have shown that they possess antimicrobial and antifungal properties. For example, ethyl esters of some fatty acids have demonstrated selective antimicrobial activity. This suggests that this compound and its analogues could also exhibit such properties.
Table 2: Postulated Structure-Activity Relationships for this compound Analogues
| Structural Modification | Predicted Effect on Lipophilicity | Predicted Effect on Reactivity | Potential Impact on Biological Activity |
| Increase in C5 alkyl chain length | Increase | Minimal change to the core | May increase membrane permeability and potency. |
| Branching of C5 alkyl chain | Increase/Decrease (shape dependent) | May introduce steric hindrance | Could enhance or decrease binding to a target. |
| Replacement of ethyl ester with methyl ester | Decrease | Slight increase in hydrolysis rate | May alter pharmacokinetics and potency. |
| Replacement of ethyl ester with bulkier alkyl ester | Increase | Decrease in hydrolysis rate | May alter pharmacokinetics and potency. |
| Introduction of electron-withdrawing groups on the alkyl chain | Variable | Increase electrophilicity of the alkyne | Could enhance covalent modification of targets. |
| Introduction of electron-donating groups on the alkyl chain | Variable | Decrease electrophilicity of the alkyne | Could decrease covalent modification of targets. |
Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2 Pentynoate in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Ethyl 2-pentynoate, offering a wealth of information about the carbon and hydrogen framework of the molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons in the this compound molecule. The deshielding effect of the ester and alkyne functionalities significantly influences the chemical shifts of the neighboring protons.
Based on established chemical shift principles, the predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the ethyl and pentynoate moieties. The ethyl group protons are expected to appear as a quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the methyl (-CH₃) group, a characteristic pattern for an ethyl ester. The protons of the pentynoate chain will also show specific resonances.
Predicted ¹H NMR Spectral Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| CH₃ (ethyl) | 1.3 | Triplet | 7.1 |
| OCH₂ (ethyl) | 4.2 | Quartet | 7.1 |
| CH₂ (pentynoate) | 2.3 | Quartet | 7.5 |
| CH₃ (pentynoate) | 1.1 | Triplet | 7.5 |
This data is predicted and may vary from experimental values.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework. The chemical shifts are influenced by the hybridization and the electronegativity of adjacent atoms. The carbonyl carbon of the ester and the sp-hybridized carbons of the alkyne are particularly diagnostic, appearing in characteristic downfield regions of the spectrum.
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | 154 |
| C≡C (alkyne) | 85 |
| C≡C (alkyne) | 72 |
| OCH₂ (ethyl) | 62 |
| CH₂ (pentynoate) | 13 |
| CH₃ (ethyl) | 14 |
| CH₃ (pentynoate) | 12 |
This data is predicted and may vary from experimental values.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra of this compound and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and between the methylene and methyl protons of the pentynoate chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals in the ¹³C spectrum based on the more readily interpretable ¹H spectrum. For instance, the signal for the OCH₂ protons would correlate with the corresponding carbon signal around 62 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively small and rigid molecule like this compound, it could be used to confirm through-space interactions and provide further confidence in the structural assignment.
Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted bond rotation. ox.ac.uk For this compound, VT-NMR could be employed to study the rotational barrier around the C-O single bond of the ester group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier for this rotation. researchgate.net
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The NIST WebBook provides mass spectral data for 2-Pentynoic acid, ethyl ester (another name for this compound). nist.gov
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (126.15 g/mol ). The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements if a gamma-hydrogen is present.
Key Predicted Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment Ion |
| 126 | [M]⁺ (Molecular Ion) |
| 97 | [M - C₂H₅]⁺ |
| 81 | [M - OC₂H₅]⁺ |
| 53 | [C₄H₅]⁺ |
This data is based on general fragmentation patterns of esters and the available NIST data for the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of this compound in complex mixtures, such as reaction products or natural extracts.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. As each component, including this compound, elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification and quantification of the compound. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound in a sample.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool in the analysis of this compound, offering highly accurate mass measurements that are crucial for confirming its elemental composition. Unlike standard mass spectrometry, HRMS can determine the mass of a molecule with a precision of several decimal places, which allows for the unambiguous identification of a compound's molecular formula. escholarship.org
For this compound, with the molecular formula C₇H₁₀O₂, the theoretical monoisotopic mass is calculated to be 126.06808 Da. nih.govchemspider.com An HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds very closely to this theoretical value, typically within a few parts per million (ppm). This level of accuracy helps to distinguish this compound from other isomeric compounds or impurities that may have the same nominal mass but a different elemental composition.
In addition to determining the parent ion's exact mass, HRMS can be coupled with fragmentation techniques (MS/MS) to provide structural information. While specific fragmentation data for this compound is not extensively detailed in the public domain, logical fragmentation pathways can be predicted. Common fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the ethyl group (-CH₂CH₃, 29 Da), leading to characteristic fragment ions that can be measured with high resolution to further confirm the compound's structure.
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₂ |
| Theoretical Monoisotopic Mass | 126.06808 Da |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. vscht.cz By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a unique "fingerprint" of a compound's covalent bonds. docbrown.info For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its defining ester and alkyne functionalities.
The most prominent peaks in the spectrum correspond to the stretching vibrations of the carbonyl (C=O) group of the ester, the carbon-carbon triple bond (C≡C) of the alkyne, and the carbon-oxygen (C-O) bonds of the ester. The C-H bonds of the ethyl and propyl groups also produce characteristic signals.
The key absorption bands for this compound are:
C≡C Stretch: The carbon-carbon triple bond of the internal alkyne gives rise to a weak to medium, sharp absorption band in the region of 2260-2100 cm⁻¹. libretexts.orgorgchemboulder.com
C=O Stretch: The carbonyl group of the α,β-unsaturated ester results in a very strong and sharp absorption band, typically found around 1715-1730 cm⁻¹. orgchemboulder.com
C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and propyl groups appear as strong bands in the 3000-2850 cm⁻¹ region. docbrown.info
C-O Stretch: The ester functionality exhibits two characteristic C-O stretching bands in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |
| Ester | C=O Stretch | 1730 - 1715 | Strong |
| Alkane | sp³ C-H Stretch | 3000 - 2850 | Strong |
Other Advanced Analytical Techniques in this compound Research
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is a specialized analytical method used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This technique is fundamental in pharmaceutical and chemical research where the chirality of a molecule can dramatically affect its biological activity.
However, this compound is an achiral molecule. It does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, the analysis of "enantiomeric purity" using chiral HPLC is not applicable to this compound.
While chiral HPLC is not relevant, conventional (achiral) HPLC is a standard and essential technique for assessing the chemical purity of this compound. Using a standard stationary phase (like C18) and an appropriate mobile phase, HPLC can effectively separate this compound from starting materials, byproducts, or degradation products, allowing for its accurate quantification and purity determination. researchgate.net
Gas Chromatography-Olfactometry (GC-O) for Sensory Analysis
Gas Chromatography-Olfactometry (GC-O) is a unique analytical technique that combines the separation power of gas chromatography with human sensory perception. wikipedia.org As volatile compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer) and a sniffing port, where a trained sensory panelist can detect and describe the odor of each individual compound. nih.gov
While specific GC-O studies detailing the sensory profile of this compound are not widely published, the technique is highly applicable for its characterization. A GC-O analysis would involve injecting a sample of this compound into the instrument and having panelists record the odor descriptors, intensity, and duration at the retention time corresponding to the compound. This would provide a detailed sensory profile, identifying its specific aroma characteristics (e.g., fruity, waxy, green) and its odor threshold, which is the minimum concentration at which it can be detected by the human nose. wikipedia.orgnih.gov Such data is critical for applications in the food, beverage, and fragrance industries.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbon Dioxide |
| Ethyl Acetate |
| Ethyl Benzoate |
| 1-Hexyne |
| Phenylacetaldehyde |
| 2-Hexanone |
| Butanal |
Applications and Emerging Research Areas of Ethyl 2 Pentynoate
Role of Ethyl 2-pentynoate in the Synthesis of Complex Organic Molecules
The construction of complex organic molecules, particularly those with biological activity, relies on a "building block" approach, where smaller, functionalized molecules are strategically combined to assemble a larger target. This compound, with its five-carbon backbone and dual functionality, serves as such a building block. The alkyne can undergo a variety of transformations including hydrogenation, hydration, halogenation, and coupling reactions, while the ethyl ester provides a handle for hydrolysis, amidation, or reduction.
Polyketides are a large class of natural products known for their diverse biological activities, including antibiotic and immunosuppressive properties. mdpi.comwikipedia.org Their biosynthesis involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov In a laboratory setting, the synthesis of polyketide fragments relies on precursors that can be iteratively chained together. researchgate.net A molecule like this compound represents a potential starting material for a fragment of a polyketide chain, although specific examples are not prevalent in current literature.
Insect pheromones are often esters of long-chain fatty acids or alcohols and are critical for chemical communication. ird.frnih.govasianpubs.org The synthesis of these compounds requires precise control over stereochemistry and functional groups. This compound can serve as a foundational unit in pheromone synthesis, where the alkyne can be selectively reduced to a cis- or trans-alkene, a common structural motif in many pheromones.
| Feature of this compound | Potential Transformation | Relevance to Biologically Active Compounds |
| α,β-Unsaturated Alkyne | Selective reduction (e.g., Lindlar's catalyst) | Formation of (Z)-alkenes, a common structural unit in insect pheromones. |
| Ester Group | Hydrolysis followed by coupling | Can be converted to a carboxylic acid and coupled with alcohols to form complex ester-based pheromones. |
| Five-Carbon Chain | Serves as a basic carbon skeleton | Provides a foundational unit for elongation in the synthesis of polyketide or fatty-acid-derived natural products. |
This table illustrates the potential synthetic utility of this compound's functional groups in creating precursors for biologically active compounds.
The total synthesis of natural products is a cornerstone of organic chemistry, demonstrating the power of synthetic methods to create complex molecules from simpler starting materials. nih.govuci.eduscripps.edu The value of a synthetic intermediate lies in its ability to introduce specific structural features and functional groups that can be carried through multiple steps of a synthetic sequence. This compound's conjugated system makes it an excellent Michael acceptor, allowing for the addition of nucleophiles at the β-position. This reaction is fundamental for carbon-carbon bond formation, enabling the extension of the carbon skeleton in a controlled manner, a critical process in the assembly of complex natural products. nih.gov
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and natural products. mdpi.com The synthesis of these ring systems often involves the cyclization of a linear precursor containing the necessary atoms and functional groups.
Furans: The synthesis of substituted furans can be achieved through various methods, including the Paal-Knorr synthesis, which typically involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org While not a 1,4-dicarbonyl itself, this compound can be envisioned as a precursor to such a structure. For instance, a conjugate addition of an enolate to the alkyne could establish the necessary carbon skeleton, which could then be further manipulated and cyclized to form a furan (B31954) ring system. organic-chemistry.orgnih.gov
Pyrrolopyridines: Pyrrolopyridines are bicyclic aromatic heterocycles that form the core of many pharmaceutical agents. researchgate.net Their synthesis often requires the careful construction of one ring onto another. The reactivity of this compound could be harnessed to build the pyrrole (B145914) portion of the scaffold. For example, the addition of an amine-containing nucleophile across the alkyne, followed by intramolecular cyclization and aromatization, represents a plausible, though not specifically documented, strategy for accessing this class of heterocycles. While syntheses of related structures like pyrrolo[1,2-c]pyrimidines have been achieved using different building blocks like ethyl isocyanoacetate, the underlying principle of using functionalized small molecules remains central. nih.govrsc.org
Contributions to Pharmaceutical and Medicinal Chemistry Research
The search for new therapeutic agents is a primary driver of modern organic synthesis. mdpi.com Much of this work focuses on creating "libraries" of related compounds based on a central molecular framework, or "scaffold," which are then tested for biological activity. nih.gov
A scaffold in drug design is a core structure to which various functional groups can be attached to create a range of analogues for biological screening. mdpi.comnih.gov this compound, with its reactive alkyne, is well-suited for this purpose. The triple bond can participate in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to link with other molecular fragments or can be functionalized in numerous ways to generate structural diversity.
α-Amino acids and their derivatives are fundamental building blocks of peptides and proteins and are a major focus of medicinal chemistry. mdpi.com The synthesis of non-natural α-amino acids is particularly important for creating modified peptides with enhanced stability or novel functions. organic-chemistry.orgnih.govlibretexts.org this compound can serve as a template for synthesizing precursors to substituted amino acids. For example, the conjugate addition of a nitrogen-based nucleophile could install the required amino group, and subsequent chemical modifications could lead to the formation of unique α-amino acid derivatives.
| Potential Reaction | Reagent/Catalyst | Resulting Structure/Intermediate | Application in Drug Design |
| Conjugate Addition | Amine Nucleophiles (e.g., R₂NH) | β-Amino ester | Precursor to β-amino acids or other functionalized amines. |
| Cycloaddition | Organic Azides (e.g., R-N₃) | Triazole derivative | Creation of highly stable, functionalized heterocyclic scaffolds. |
| Sonogashira Coupling | Aryl Halide / Pd, Cu catalyst | Aryl-substituted alkynoate | Introduction of aromatic groups to build complexity and explore structure-activity relationships. |
This table outlines potential chemical transformations of this compound and their relevance in the design of scaffolds for medicinal chemistry.
The rise of antimicrobial resistance has created an urgent need for the development of new anti-infective agents. nih.govnih.gov Research in this area often involves the synthesis and evaluation of novel molecular structures for their ability to kill or inhibit the growth of pathogens. nih.govresearchgate.netmdpi.com While this compound itself is not reported to have antimicrobial properties, its role is that of a versatile starting material. Many potent antimicrobial agents are complex heterocycles or natural product derivatives. The utility of this compound lies in its potential to be incorporated into the synthesis of these more complex target molecules, which are subsequently screened for antimicrobial activity.
Potential in Neurodegenerative Disease Research
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant challenge in modern medicine due to the difficulty in finding effective therapeutic drugs that can cross the blood-brain barrier. nih.govmdpi.com The search for new small molecules that can act as pharmaceutical intermediates or be developed into new therapies is ongoing. nih.gov
While this compound is generally noted for its use as a pharmaceutical intermediate, its specific role or potential in neurodegenerative disease research is not extensively documented in current scientific literature. fishersci.ca The development of novel compounds is a critical area of research, with many studies focusing on natural products or synthetic molecules that can mitigate oxidative stress, protein aggregation, or neuroinflammation—hallmarks of neurodegenerative conditions. mdpi.commdpi.com Future research may explore the derivatives of alkynoates like this compound for potential neuroprotective activities, but as of now, this remains a largely unexplored area. The primary challenge lies in designing molecules that can interact with specific targets in the brain while maintaining a favorable safety profile. nih.gov
Catalysis and Green Chemistry Research with this compound
In recent years, the principles of green chemistry have become central to chemical synthesis, emphasizing the need to develop processes that are efficient, produce minimal waste, and use less hazardous substances. wiley-vch.de Catalysis is a cornerstone of green chemistry, as catalytic reactions often require less energy and replace the need for stoichiometric reagents that generate significant waste. wiley-vch.deresearchgate.net
Alkynoates, including this compound, are recognized as highly valuable and versatile building blocks in this context, particularly in reactions mediated by transition metals. nih.gov Their unique electronic properties and multiple reactive sites allow them to participate in a wide array of chemical transformations, enabling the rapid construction of complex molecular architectures. nih.gov
| Transition Metal | Application in Alkynoate Chemistry | Reference |
| Palladium (Pd) | Heck olefination, C-H activation | soton.ac.uk |
| Ruthenium (Ru) | Hydrogenation, Cyclization reactions | nih.govsemanticscholar.org |
| Copper (Cu) | Synthesis of heterocycles | nih.gov |
| Gold (Au) | Cyclization reactions | nih.gov |
| Iron (Fe) | Synthesis of heterocycles | nih.gov |
| Rhodium (Rh) | Cyclization reactions | nih.gov |
This table summarizes various transition metals used in catalytic reactions involving alkynoates, the chemical class to which this compound belongs.
The use of this compound in such catalytic cycles aligns with green chemistry goals by maximizing atom economy—the efficiency of incorporating all atoms from the starting materials into the final product. wiley-vch.de
A key goal of green chemistry is the development of sustainable synthetic pathways. This involves designing chemical processes that are not only environmentally friendly but also economically viable. Research in this area focuses on using renewable raw materials, reducing the number of synthetic steps, and employing recyclable catalysts. wiley-vch.de
Transition-metal catalysis is instrumental in creating sustainable pathways using alkynoates like this compound. nih.gov These compounds can be used to construct a diverse range of heterocyclic compounds—a common structural motif in pharmaceuticals and biologically active molecules—often in a single, efficient step. nih.gov For example, catalytic hydrogenation of the triple bond in this compound is a pathway to other valuable esters. The selective reduction can yield (Z)- or (E)-ethyl 2-pentenoate or the fully saturated ethyl pentanoate, depending on the catalyst and reaction conditions used. The development of heterogeneous catalysts, such as palladium on calcium carbonate (Lindlar's catalyst) or palladium on carbon, allows for these transformations and offers the advantage of easy catalyst separation and reuse. prepchem.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in green chemistry. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. unipd.itmdpi.com Hydrolases, such as lipases and esterases, are particularly useful for reactions involving esters. unipd.it These enzymes can catalyze both the hydrolysis (breaking) and synthesis (forming) of ester bonds. researchgate.net
While the biocatalysis of many esters is well-established, specific research on the enzymatic transformation of this compound is not widely reported. However, the general mechanisms are applicable. A lipase, for instance, could be used for the following potential transformations:
Hydrolysis: Selectively hydrolyzing this compound to 2-pentynoic acid and ethanol (B145695).
Transesterification: Reacting this compound with a different alcohol to form a new pentynoate ester. unipd.it
The presence of the carbon-carbon triple bond near the ester functional group may influence the accessibility of the substrate to the enzyme's active site, making it an interesting subject for future biocatalysis research. The successful application of enzymes in the kinetic resolution of similar molecules, such as ethyl 2-fluorohexanoate, demonstrates the potential of this approach. orgsyn.org
| Enzyme Type | Typical Reaction | Potential Application for this compound | Reference |
| Lipase | Ester hydrolysis, Ester synthesis, Transesterification | Synthesis of novel pentynoate esters, Kinetic resolution | unipd.itmdpi.comresearchgate.net |
| Esterase | Ester hydrolysis | Hydrolysis to 2-pentynoic acid | unipd.it |
| Reductase | Reduction of C=C double bonds | Selective hydrogenation of the triple bond (if enzyme is compatible) | N/A |
This table outlines common enzymatic reactions for esters and their theoretical applications to this compound.
Advanced Materials and Polymer Science Research
The unique chemical structures of monomers are often exploited to create polymers with specific properties. While compounds containing carbon-carbon double bonds (alkenes) are common in polymer science, those containing triple bonds (alkynes) can also be used.
However, the application of this compound as a monomer or precursor in the field of advanced materials and polymer science is not well-documented in the available literature. Research in polymer chemistry often focuses on other types of esters, such as acrylates and methacrylates, for creating a wide range of materials. researchgate.net Similarly, studies on advanced polymers for biomedical applications have explored materials like poly(2-ethyl-2-oxazoline). rsc.org The potential polymerization of the alkyne group in this compound or its use as a functional building block in more complex material architectures remains an area open for future exploration.
Future Directions and Challenges in this compound Research
The future of research involving this compound lies in leveraging its unique chemical reactivity within the framework of sustainable and advanced chemical synthesis. A primary challenge is the limited body of research specifically focused on this compound in many of the emerging fields discussed. While it is a known pharmaceutical intermediate, its full potential in other areas has yet to be unlocked. fishersci.ca
A significant future direction is the exploration of novel catalytic systems to control the reactivity of this compound with greater precision and efficiency. nih.gov While transition metals like palladium and ruthenium are effective, research is increasingly moving towards catalysts based on more earth-abundant and less toxic metals, such as iron and copper, to improve the sustainability of chemical processes. nih.govmdpi.com
Key areas for exploration include:
Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily recovered and recycled, reducing costs and environmental impact. nih.gov Zirconium-based metal-organic frameworks, for instance, have shown high activity and recyclability in the hydrogenation of other esters. rsc.org
Asymmetric Catalysis: Designing chiral catalysts that can control the stereochemical outcome of reactions involving this compound. This is crucial for pharmaceutical synthesis, where a specific enantiomer of a molecule is often required. nih.gov
Tandem/Cascade Reactions: Creating catalytic systems that can facilitate multiple chemical transformations in a single pot. This approach, which improves efficiency and reduces waste, is well-suited for versatile molecules like alkynoates. soton.ac.uk
By developing new catalytic tools, researchers can unlock novel synthetic pathways and create valuable molecules from this compound in a more sustainable and efficient manner.
Development of Novel Biological Applications
While direct and extensive research on the biological activities of this compound is still in its nascent stages, preliminary investigations and studies on structurally related compounds suggest potential avenues for its application in the biomedical and agricultural fields. The presence of the alkynoate functional group is a key feature that may confer specific biological properties.
Antimicrobial and Antifungal Potential:
Research into various alkyne derivatives has indicated their potential as antimicrobial and antifungal agents. The triple bond in these molecules can play a role in their interaction with biological targets. Studies on 2-alkynoic fatty acids, which share the core structural feature of a triple bond adjacent to a carboxylic acid (or ester), have demonstrated antibacterial activity against multidrug-resistant bacteria. This suggests that this compound could be investigated for similar properties.
Furthermore, esters of alkenoic and alkynoic acids have been explored for their antifungal properties. The lipophilic nature of the ethyl ester group in this compound could facilitate its passage through microbial cell membranes, potentially enhancing its efficacy as an antimicrobial agent.
A study on ethyl pentanoate, a saturated analog of this compound, has shown its ability to interfere with quorum sensing in bacteria. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence and biofilm formation. The disruption of this system is a promising strategy for controlling bacterial infections. Given the structural similarities, it is plausible that this compound could exhibit similar or enhanced anti-quorum sensing activity.
Cytotoxic Activity:
Some studies have explored the cytotoxic effects of various ester compounds against cancer cell lines. While no specific data on this compound is currently available, the unique electronic properties of the alkyne functional group could lead to selective interactions with cellular components, making it a candidate for future anticancer research. Further investigation is required to determine if this compound or its derivatives possess any clinically relevant cytotoxic activity.
The table below summarizes the potential biological activities of compounds structurally related to this compound, providing a basis for future research directions.
| Compound Class | Potential Biological Activity | Relevant Research Findings |
| 2-Alkynoic Fatty Acids | Antibacterial | Demonstrated activity against multidrug-resistant bacteria. |
| Alkynoate Esters | Antifungal | Investigated for their ability to inhibit fungal growth. |
| Ethyl Pentanoate | Anti-Quorum Sensing | Shown to interfere with bacterial cell-to-cell communication. |
| Various Ester Compounds | Cytotoxic | Some esters have been shown to exhibit activity against cancer cell lines. |
Integration of AI and Machine Learning in Synthetic Design
The synthesis of even relatively simple molecules like this compound can be optimized using cutting-edge computational tools. Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by enabling faster, more efficient, and innovative route design.
Machine Learning for Reaction Prediction and Optimization:
Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the expected yield and the optimal reaction conditions (e.g., solvent, temperature, catalyst). acs.orgnih.gov In the context of synthesizing this compound, an ML model could predict the most effective esterification method for 2-pentynoic acid or the best conditions for a specific carbon-carbon bond-forming reaction to construct the pentynoate backbone. This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory.
Automated Synthesis Platforms:
The integration of AI with robotic systems has led to the development of automated synthesis platforms. These platforms can execute the synthetic steps proposed by AI algorithms with high precision and reproducibility. synthiaonline.comchemrxiv.org While a molecule as straightforward as this compound might not necessitate a fully automated synthesis for routine production, the principles and technologies are directly applicable. For the discovery of novel bioactive derivatives of this compound, an automated platform could rapidly synthesize and screen a library of related compounds, accelerating the discovery process.
The table below outlines some of the leading AI and machine learning platforms and their potential applications in the synthetic design of this compound.
| AI/ML Platform/Tool | Application in Synthetic Design of this compound |
| Retrosynthesis Software (e.g., Synthia™, IBM RXN for Chemistry) | Propose multiple synthetic routes from simple precursors. |
| Reaction Prediction Models | Predict the outcome and yield of key synthetic steps. |
| Condition Optimization Algorithms | Suggest optimal solvents, catalysts, and temperatures for reactions. |
| Automated Synthesis Platforms | Enable rapid synthesis and screening of this compound derivatives. |
Q & A
Q. What are the established synthetic routes for Ethyl 2-pentynoate, and how do reaction conditions influence yield?
this compound (CAS 55314-57-3) is synthesized via alkynylation of ethyl propiolate with alkyl halides like ethyl iodide under basic conditions . Alternative methods include coupling reactions using transition metal catalysts (e.g., palladium or copper) to form the pentynoate backbone . Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (0–60°C), and stoichiometric ratios of reactants significantly affect yields (typically 50–75%) due to competing side reactions like hydrolysis or over-alkylation . Optimizing reaction time and using anhydrous conditions are critical to minimizing byproducts.
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
Key properties include:
- Molecular weight : 126.153 g/mol .
- Boiling point : ~67°C at 18 mmHg (determined via distillation under reduced pressure) .
- Density : 0.962 g/cm³ (measured by pycnometry) . Experimental validation involves GC-MS for purity analysis, NMR for structural confirmation, and differential scanning calorimetry (DSC) to assess thermal stability. Discrepancies in reported values (e.g., boiling point variations ±2°C) may arise from differences in instrumentation calibration or sample purity .
Q. How can researchers purify this compound effectively, and what analytical techniques validate purity?
Purification typically employs fractional distillation under vacuum to separate low-boiling impurities. Chromatographic methods (e.g., flash column chromatography with hexane/ethyl acetate) resolve polar byproducts. Purity is validated via:
- HPLC (retention time matching reference standards).
- FT-IR to confirm absence of hydroxyl or amine contaminants (peaks at 3300 cm⁻¹ indicate impurities) .
- Elemental analysis (C, H, O percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What mechanistic challenges arise in the use of this compound in Michael additions or cycloadditions, and how can they be addressed?
this compound exhibits reduced nucleophilicity in Michael additions due to electron-withdrawing ester groups, requiring Lewis acid catalysts (e.g., BF₃·Et₂O) to activate the alkyne . In Diels-Alder reactions, steric hindrance from the ethyl group lowers dienophile reactivity. Strategies include:
- Microwave-assisted synthesis to enhance reaction rates .
- Substituent modification (e.g., replacing ethyl with methyl to reduce steric effects). Kinetic studies (e.g., monitoring via in-situ IR) help identify optimal catalyst loading (0.5–1.0 equiv) .
Q. How do structural analogs of this compound (e.g., Ethyl 2-hexynoate) differ in reactivity, and what computational models predict these differences?
Elongating the alkyne chain (e.g., Ethyl 2-hexynoate, CAS 16205-90-6) increases steric bulk, reducing reactivity in nucleophilic additions. Computational studies (DFT calculations at the B3LYP/6-31G* level) show higher activation energies for hexynoate derivatives due to torsional strain . Experimental validation via Hammett plots or linear free-energy relationships (LFERs) correlates substituent effects with reaction rates .
Q. What statistical methods are appropriate for resolving contradictions in catalytic efficiency data for this compound-based reactions?
Conflicting catalytic data (e.g., turnover numbers varying by >20%) require:
- ANOVA to assess significance of variables (e.g., catalyst type, solvent).
- Error propagation analysis to quantify measurement uncertainties in GC or NMR yields .
- Multivariate regression to model interactions between variables (e.g., temperature × solvent polarity). Reporting confidence intervals (95%) and using standardized protocols (e.g., ISO guidelines) improves reproducibility .
Q. How can researchers design a kinetic study to probe the decomposition pathways of this compound under acidic conditions?
Experimental design :
- Independent variables : pH (1–5), temperature (25–60°C).
- Dependent variables : Degradation rate (monitored via UV-Vis at λ = 230 nm) .
- Control : Buffer solutions (e.g., citrate-phosphate) to maintain constant pH. Data analysis employs the Arrhenius equation to calculate activation energy (Ea) and identify dominant pathways (e.g., ester hydrolysis vs. alkyne protonation). LC-MS/MS detects transient intermediates (e.g., pentynoic acid) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
